1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)-
CAS No.: 95120-46-0
Cat. No.: VC8475777
Molecular Formula: C7H11N3O4
Molecular Weight: 201.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95120-46-0 |
|---|---|
| Molecular Formula | C7H11N3O4 |
| Molecular Weight | 201.18 g/mol |
| IUPAC Name | (2S)-1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol |
| Standard InChI | InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3/t6-/m0/s1 |
| Standard InChI Key | OBBCSXFCDPPXOL-LURJTMIESA-N |
| Isomeric SMILES | COC[C@H](CN1C=CN=C1[N+](=O)[O-])O |
| SMILES | COCC(CN1C=CN=C1[N+](=O)[O-])O |
| Canonical SMILES | COCC(CN1C=CN=C1[N+](=O)[O-])O |
Introduction
Structural and Chemical Identity
Molecular Architecture
1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)- features a five-membered imidazole ring with two non-adjacent nitrogen atoms. The (R)-configuration at the alpha-carbon introduces chirality, while the nitro (-NO) and methoxymethyl (-CHOCH) groups at positions 2 and alpha, respectively, dictate its electronic and steric properties. The methoxymethyl moiety enhances solubility in polar solvents, whereas the nitro group confers electrophilicity, enabling participation in reduction and nucleophilic substitution reactions.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 95120-45-9 |
| Molecular Formula | |
| Molecular Weight | 201.18 g/mol |
| Chiral Center | (R)-configuration at alpha-C |
| Functional Groups | Nitro, methoxymethyl, imidazole |
Synthetic Methodologies
Industrial and Laboratory Routes
The synthesis of 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)- typically involves multi-step protocols to introduce the nitro and methoxymethyl groups regioselectively. Industrial processes often employ nucleophilic substitutions, where a precursor imidazole derivative undergoes nitration followed by methoxymethylation. For example, nitration of 1H-imidazole-1-ethanol using nitric acid-sulfuric acid mixtures yields the 2-nitro intermediate, which is subsequently treated with methoxymethyl chloride in the presence of a base to install the methoxymethyl group.
Chirality Control
Reactivity and Functional Transformations
Nitro Group Reduction
The nitro group at position 2 is a key reactive site. Reduction using hydrogen gas over palladium or catalytic transfer hydrogenation yields the corresponding amine (), which serves as a versatile intermediate for further functionalization. This amine derivative exhibits enhanced nucleophilicity, enabling coupling reactions with acyl chlorides or sulfonylating agents to generate amides or sulfonamides, respectively.
Methoxymethyl Stability
Applications in Medicinal Chemistry and Material Science
Material Science Innovations
In polymer chemistry, 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)- acts as a crosslinking agent due to its bifunctional groups. Incorporation into epoxy resins improves thermal stability and mechanical strength, while its nitro group facilitates UV-induced polymerization in photoresist materials.
Research Frontiers and Challenges
Drug Delivery Systems
Recent studies explore the compound’s role in nanoparticle-based drug delivery. Functionalization of polymeric nanoparticles with the nitro group enables redox-responsive release mechanisms, targeting hypoxic tumor environments.
Environmental Impact
While industrial applications grow, environmental persistence and toxicity remain concerns. Biodegradation studies indicate slow breakdown in aqueous systems, necessitating green chemistry approaches to mitigate ecological risks.
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